molecular formula C13H15NO B3109940 [Cis-3-(benzyloxy)cyclobutyl]acetonitrile CAS No. 1777789-92-0

[Cis-3-(benzyloxy)cyclobutyl]acetonitrile

Cat. No. B3109940
CAS RN: 1777789-92-0
M. Wt: 201.26
InChI Key: KDHCQHWJIJPVQW-UHFFFAOYSA-N
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Description

“[Cis-3-(benzyloxy)cyclobutyl]acetonitrile” is a chemical compound with the CAS Number: 1777789-92-0 . It has a molecular weight of 201.27 and its IUPAC name is 2-((1s,3r)-3-(benzyloxy)cyclobutyl)acetonitrile . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for [Cis-3-(benzyloxy)cyclobutyl]acetonitrile is 1S/C13H15NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6,8-10H2/t12-,13+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

[Cis-3-(benzyloxy)cyclobutyl]acetonitrile is a liquid at room temperature . It has a molecular weight of 201.27 .

Scientific Research Applications

Titanium-Mediated Cyclopropanation

A study by Forcher et al. (2015) investigated the titanium-mediated cyclopropanation of (benzyloxy)acetonitrile, resulting in constrained lysine derivatives through the synthesis of cis and trans isomers of cyclopropylamines. This research provides insight into the chemical modifications of alkene moieties, showcasing applications in synthesizing orthogonally protected amino acids (Forcher et al., 2015).

Photoinduced Electron Transfer

Kojima et al. (1994) explored the photoinduced electron transfer leading to cis- and trans-anti-Markovnikov type adducts from 1-phenylcycloalkenes. This study demonstrates the influence of solvent polarity and cycloalkene ring size on the isomer ratio, contributing to the understanding of reaction mechanisms in photochemistry (Kojima et al., 1994).

Cyclopropane Carbocyclic Nucleosides

Mevellec and Huet (1995) described a novel preparation involving a C4-C3 ring contraction as a key step in synthesizing cyclopropane carbocyclic nucleosides. Their research highlights the application of cyclobutyl compounds in nucleoside analogue synthesis (Mevellec & Huet, 1995).

Room Temperature Blue Emitters

Ilkun et al. (2008) synthesized and characterized a series of 2-heteroarylcyanoximes and their thallium(I) complexes, demonstrating their application as room temperature blue emitters in materials science. This research contributes to the development of new luminescent materials (Ilkun et al., 2008).

Intramolecular Acylation

Ishii et al. (1987) conducted a study on the intramolecular cyclisation of 2,4-diarylbutyric acids, demonstrating the synthesis of 2-aryl-1-tetralones without cleaving isopropoxy or benzyloxy groups. This research offers valuable insights into the synthesis of phenolic benzo[c]phenanthridine alkaloids, showcasing the versatility of benzyloxy groups in organic synthesis (Ishii et al., 1987).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for [Cis-3-(benzyloxy)cyclobutyl]acetonitrile .

properties

IUPAC Name

2-(3-phenylmethoxycyclobutyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHCQHWJIJPVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Cis-3-(benzyloxy)cyclobutyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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